An In-depth Technical Guide to 4-(Hydroxymethyl)-3,5-dimethylphenol (CAS: 28636-93-3)
An In-depth Technical Guide to 4-(Hydroxymethyl)-3,5-dimethylphenol (CAS: 28636-93-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)-3,5-dimethylphenol, with the CAS number 28636-93-3, is a substituted phenolic compound. While not extensively documented in widely available scientific literature, its structure suggests potential applications as an intermediate in the synthesis of more complex molecules, including those with pharmaceutical relevance. Phenolic compounds, in general, are known for their diverse biological activities, and the introduction of a hydroxymethyl group can provide a reactive site for further chemical modifications. This guide aims to consolidate the available technical information on this compound and provide a basis for its further investigation and use in research and development.
Chemical and Physical Properties
A summary of the known chemical and physical properties of 4-(Hydroxymethyl)-3,5-dimethylphenol is presented in the table below. This information is primarily sourced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 28636-93-3 | Multiple Suppliers |
| Molecular Formula | C₉H₁₂O₂ | Calculated |
| Molecular Weight | 152.19 g/mol | Multiple Suppliers |
| IUPAC Name | 4-(Hydroxymethyl)-3,5-dimethylphenol | IUPAC Nomenclature |
| Synonyms | 2,6-Dimethyl-4-(hydroxymethyl)phenol | |
| Physical Form | Solid | Multiple Suppliers |
| Melting Point | 184 - 186 °C | Multiple Suppliers |
| Purity | Typically ≥95% - 98% | Multiple Suppliers |
| InChI | 1S/C9H12O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,10-11H,5H2,1-2H3 | |
| InChI Key | NUFXUDNVOYVQGI-UHFFFAOYSA-N | |
| SMILES | CC1=CC(O)=CC(C)=C1CO |
Synthesis and Reactivity
Synthesis
A general procedure for the hydroxymethylation of a similar compound, 2,4-dimethylphenol, to yield 2,4-Dimethyl-6-hydroxymethylphenol, has been reported and could potentially be adapted.
Hypothetical Experimental Protocol (Adaptation for 4-(Hydroxymethyl)-3,5-dimethylphenol):
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Reaction Setup: A stirred solution of 3,5-dimethylphenol in an aqueous or alcoholic solvent would be prepared in a reaction vessel.
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Reagent Addition: An equimolar or slight excess of formaldehyde (e.g., as a 37% aqueous solution) would be added to the solution. A base, such as sodium hydroxide, would be added to catalyze the reaction.
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Reaction Conditions: The reaction mixture would likely be heated to a moderate temperature (e.g., 50-70 °C) and stirred for several hours to ensure complete reaction.
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Workup and Purification: After cooling, the reaction mixture would be neutralized. The product could then be extracted with an organic solvent. Purification would likely involve recrystallization or column chromatography to yield the pure 4-(Hydroxymethyl)-3,5-dimethylphenol.
Logical Workflow for the Proposed Synthesis:
Reactivity
The reactivity of 4-(Hydroxymethyl)-3,5-dimethylphenol is dictated by its three main functional groups: the phenolic hydroxyl group, the benzylic alcohol, and the aromatic ring.
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Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide ion. The phenoxide is a strong nucleophile and can participate in O-alkylation and O-acylation reactions.
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Benzylic Alcohol: The hydroxymethyl group is a primary alcohol and can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, and esterification. The benzylic position is also susceptible to substitution reactions.
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Aromatic Ring: The aromatic ring is activated by the electron-donating hydroxyl and methyl groups, making it susceptible to electrophilic aromatic substitution reactions. The positions ortho and para to the hydroxyl group are the most activated.
Potential Applications in Drug Development and Research
While specific applications of 4-(Hydroxymethyl)-3,5-dimethylphenol in drug development are not well-documented, its structural features suggest several potential uses:
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Building Block: It can serve as a versatile starting material for the synthesis of more complex molecules with potential biological activity. The hydroxymethyl group provides a convenient handle for further chemical modifications.
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Antioxidant Research: Phenolic compounds are well-known for their antioxidant properties. This compound could be investigated for its own antioxidant activity or used as a precursor for the synthesis of novel antioxidants.
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Medicinal Chemistry Scaffolding: The substituted phenol ring can act as a scaffold for the development of new therapeutic agents targeting a variety of biological targets.
Biological Activity and Toxicology
Specific studies on the biological activity and toxicology of 4-(Hydroxymethyl)-3,5-dimethylphenol are limited. However, general information on substituted phenols can provide some insight.
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Toxicity: Phenolic compounds can exhibit varying degrees of toxicity. Skin contact, inhalation, or ingestion may cause irritation. More detailed toxicological studies would be required to fully characterize the safety profile of this specific compound.
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Biological Activity: The biological activity of phenolic compounds is diverse and includes antimicrobial, anti-inflammatory, and anticancer effects. The specific activity of 4-(Hydroxymethyl)-3,5-dimethylphenol would need to be determined through dedicated screening and in vitro/in vivo studies.
GHS Hazard Information:
| Pictogram | Signal Word | Hazard Statements |
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| Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons: Two singlets are expected for the two aromatic protons.
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Methyl Protons: A singlet integrating to six protons is expected for the two equivalent methyl groups.
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Hydroxymethyl Protons: A singlet or doublet (depending on coupling to the hydroxyl proton) integrating to two protons is expected for the -CH₂OH group.
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Hydroxyl Protons: Two broad singlets are expected for the phenolic -OH and the alcoholic -OH, the chemical shifts of which will be concentration and solvent dependent.
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¹³C NMR:
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Distinct signals are expected for each of the nine carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups.
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Infrared (IR) Spectroscopy
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O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the stretching vibrations of the phenolic and alcoholic hydroxyl groups.
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C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region for the methyl and methylene C-H bonds, and above 3000 cm⁻¹ for the aromatic C-H bonds.
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C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
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C-O Stretching: Strong absorptions in the 1000-1260 cm⁻¹ region corresponding to the C-O stretching of the phenol and the primary alcohol.
Mass Spectrometry (MS)
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The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 152.
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Common fragmentation patterns for benzylic alcohols include the loss of water (M-18) and the loss of the hydroxymethyl group (M-31).
Conclusion
4-(Hydroxymethyl)-3,5-dimethylphenol is a chemical compound with potential utility as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental and biological data are currently scarce, its chemical structure suggests a range of possible reactions and applications. Further research is warranted to fully elucidate its properties, reactivity, and potential for use in the development of novel compounds and materials. This guide provides a foundational understanding to support such future investigations.
